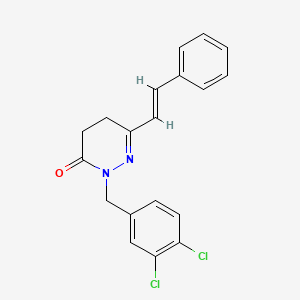
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Vue d'ensemble
Description
2-(3,4-Dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 3,4-dichlorobenzyl group and a styryl group. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: This step often involves the alkylation of the pyridazinone core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Styryl Group Addition: The styryl group can be introduced via a Heck reaction
Activité Biologique
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family. This compound features a unique structure that includes a dichlorobenzyl group and a styryl moiety, which are believed to contribute to its biological activity. The exploration of its pharmacological properties is essential for understanding its potential applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 357.23 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 508.8 ± 60.0 °C |
| Flash Point | 261.5 ± 32.9 °C |
| LogP | 4.57 |
| Vapour Pressure | 0.0 ± 1.3 mmHg at 25°C |
Biological Activity
The biological activity of pyridazinones, including this compound, is diverse and includes:
- Antimicrobial Activity : Preliminary studies suggest that pyridazinones exhibit antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that compounds within this class may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of cytokine production.
The mechanism by which this compound exerts its biological effects may involve the following:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other pyridazinones can be valuable:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methyl-4,5-dihydro-3(2H)-pyridazinone | Methyl substitution at position 6 | Simpler structure; less steric hindrance |
| 4-Chloro-6-styryl-3(2H)-pyridazinone | Chlorine at position 4; styryl group | Potentially different biological activity profile |
| 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Chlorophenyl substitution at position 6 | Different electronic properties due to phenyl ring |
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLQYCGDGFRJZ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















